1H-indazole-5-sulfonic acid
Overview
Description
1H-indazole-5-sulfonic acid is a chemical compound with the empirical formula C7H6N2O3S . It is a colorless solid with strong acidity .
Synthesis Analysis
The synthesis of 1H-indazoles, including 1H-indazole-5-sulfonic acid, has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of 1H-indazole-5-sulfonic acid consists of a total of 22 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis
The development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks has been a long-standing interest in organic synthesis. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has been developed .Physical And Chemical Properties Analysis
1H-indazole-5-sulfonic acid is a colorless solid with strong acidity . It can dissolve in water and most organic solvents .Scientific Research Applications
Efficient Synthesis Techniques
Copper-Catalyzed Cross-Coupling/Cyclization
A novel method utilizing copper-catalyzed tandem reactions has been developed to efficiently synthesize 1H-indazoles. This process, which involves an Ullmann-type reaction followed by N–N bond formation, allows for the coupling of arylamines, alkylamines, and sulfonamides with 2-bromoaryl oxime acetates under mild conditions, yielding various 1H-indazoles with good to excellent yields (Tang et al., 2014).
Metal-Free Synthesis
An efficient, practical, and metal-free synthesis method for 1H-indazoles has been described, which utilizes selective activation of the oxime in o-aminobenzoximes. This method is mild and provides an excellent yield of 1H-indazoles, offering a significant advantage over traditional synthesis methods (Counceller et al., 2008).
Biological Activity and Material Applications
Evaluation of Biological Activity
Novel 1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial and free radical scavenging activities. Among these, certain compounds exhibited potent activity, suggesting potential applications in pharmacology and material science (Sreerama et al., 2020).
Electrosynthesis of Sulfonylated Indazoles
A transition metal and external oxidant-free electrochemical method has been reported for the C3-H sulfonylation of biologically diverse 2H-indazoles. This method allows the synthesis of sulfonylated indazole derivatives with high yield, demonstrating its potential in the development of novel materials and pharmaceuticals (Mahanty et al., 2020).
Safety And Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The development of efficient and sustainable synthetic approaches to indazoles, including 1H-indazole-5-sulfonic acid, will continue to be a focus of research .
properties
IUPAC Name |
1H-indazole-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWSQZWVKUTEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332650 | |
Record name | 1H-indazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazole-5-sulfonic acid | |
CAS RN |
98550-01-7 | |
Record name | 1H-indazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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